molecular formula C12H17ClN2O B1372789 [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol CAS No. 1094389-23-7

[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol

Cat. No.: B1372789
CAS No.: 1094389-23-7
M. Wt: 240.73 g/mol
InChI Key: RKBDEYDDNCNVHV-UHFFFAOYSA-N
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Description

[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol ( 1094389-23-7) is a piperidine derivative of high interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 12 H 17 ClN 2 O and a molecular weight of 240.73 , this compound serves as a versatile chemical building block. Its structure features both a piperidine ring and a chlorophenyl group, making it a valuable intermediate in the synthesis of more complex molecules . The piperidine scaffold is a privileged structure in drug discovery, frequently found in compounds with significant biological activity. Piperidine derivatives are extensively researched for their potential to interact with various biological targets. For instance, certain piperidine-based compounds have been developed as NMDA receptor antagonists for treating conditions like pain and neurodegenerative diseases , while others have been explored as active ingredients in therapies for oncological diseases . The specific substitution pattern on this core structure allows researchers to fine-tune pharmacokinetic properties and target affinity. This product is provided exclusively For Research Use Only. It is intended for use in laboratory settings by qualified professionals and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

[1-(2-amino-4-chlorophenyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c13-10-1-2-12(11(14)7-10)15-5-3-9(8-16)4-6-15/h1-2,7,9,16H,3-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBDEYDDNCNVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-tert-Butyloxycarbonyl-4-piperidone Intermediate

  • Starting from 4-piperidone hydrochloride, N-tert-butyloxycarbonyl (Boc) protection is performed using dimethyl dicarbonate in aqueous acetone under mild conditions at room temperature for 24 hours.
  • The reaction mixture is then subjected to extraction with ethyl acetate, washing with saturated salt solutions, drying, and concentration to yield N-Boc-4-piperidone as a white solid.
  • Reported yields are high, around 91-93% (Patent CN106432232A).

Reductive Amination to 4-Amino-1-Boc-piperidine

  • The N-Boc-4-piperidone is reacted with ammonia in ethanol solution in the presence of titanium tetraisopropylate as a catalyst under nitrogen atmosphere.
  • Sodium borohydride is added portion-wise at temperatures below 30 °C to reduce the imine intermediate formed by condensation with ammonia.
  • After completion, the reaction is quenched with concentrated ammonia, filtered, washed, and the product purified by washing with ethyl acetate and aqueous acid/base treatments.
  • The product, 4-amino-1-Boc-piperidine, is obtained in 81-82% molar yield with characteristic NMR signals confirming structure.

Coupling with 2-Amino-4-chlorophenyl Moiety

  • The 4-amino-1-Boc-piperidine intermediate is then coupled with a 2-amino-4-chlorophenyl derivative through nucleophilic substitution or amide bond formation depending on the exact synthetic design.
  • In some methods, the aromatic amine is introduced via reaction with appropriate halogenated aromatic precursors under inert atmosphere, often using bases like potassium iodide and alkali to facilitate substitution.
  • The reaction is typically performed under heating, followed by acidification to precipitate the product, filtration, and recrystallization to obtain a pure intermediate.

Introduction of the Hydroxymethyl Group at Piperidine 4-Position

  • The hydroxymethyl group is introduced by reduction of a suitable precursor such as an aldehyde or ester group at the 4-position of the piperidine ring.
  • Catalytic hydrogenation using Pd/C under hydrogen atmosphere in methanol at controlled temperature and pressure is a common approach.
  • The reaction progress is monitored by TLC, and upon completion, the catalyst is filtered off, and the product is isolated by solvent evaporation and drying.
  • Yields of this step can reach up to 94% with confirmed purity by NMR and other spectroscopic methods.

Summary Table of Key Reaction Conditions and Yields

Step Reactants/Conditions Yield (%) Notes
Boc Protection of 4-piperidone 4-piperidone·HCl, dimethyl dicarbonate, aqueous acetone, RT, 24h 91-93 High yield, white solid product
Reductive Amination N-Boc-4-piperidone, NH3 in EtOH, Ti(OiPr)4, NaBH4, <30 °C 81-82 Controlled temp, inert atmosphere
Aromatic Coupling 4-amino-1-Boc-piperidine, 2-amino-4-chlorophenyl precursor, KI, alkali, heat Variable Acid workup and recrystallization
Hydroxymethyl Introduction Pd/C catalyst, H2 gas, MeOH, 40 psi, <30 °C, 16 h ~94 Catalytic hydrogenation, TLC monitored

Analytical and Characterization Data

Research Findings and Practical Notes

  • The use of titanium tetraisopropylate as a catalyst in reductive amination improves selectivity and yield.
  • Maintaining reaction temperatures below 30 °C during sodium borohydride addition prevents side reactions and decomposition.
  • The Boc protecting group is essential to prevent unwanted side reactions on the piperidine nitrogen during aromatic substitution.
  • Catalytic hydrogenation is a clean and efficient method for introducing the hydroxymethyl group, with minimal byproducts.
  • Purification by recrystallization from appropriate solvents ensures high purity suitable for further pharmaceutical development.

This comprehensive synthesis approach, supported by patent documentation and peer-reviewed research, outlines a robust and scalable preparation method for this compound, suitable for advanced pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Overview

[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol, with the molecular formula C₁₂H₁₇ClN₂O and a molecular weight of 240.73 g/mol, is a compound of significant interest in various fields of research, particularly in chemistry, biology, and medicine. Its unique structure allows it to serve as an intermediate in organic synthesis and as a potential therapeutic agent. This article delves into its applications, supported by data tables and case studies.

Key Reactions

Reaction TypeDescriptionCommon Reagents
Oxidation Converts alcohol to ketones or aldehydesPotassium permanganate, chromium trioxide
Reduction Forms secondary amines or alcoholsLithium aluminum hydride, sodium borohydride
Substitution Nucleophilic substitution involving amino/hydroxyl groupsStrong acids or bases

Chemistry

  • Intermediate in Organic Synthesis : This compound is utilized as an intermediate for synthesizing complex organic molecules, facilitating the study of reaction mechanisms and kinetics.

Biology

  • Biological Activity : Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties. Research is ongoing to explore its efficacy against various pathogens and cancer cell lines .

Medicine

  • Therapeutic Potential : The compound's unique chemical structure has led to investigations into its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating conditions such as metabolic syndrome and liver diseases .

Case Studies and Research Findings

  • Anticancer Activity : A study focused on derivatives of piperidine compounds indicated that modifications at the piperidine ring could enhance anticancer activity. This compound was highlighted for its potential in targeting specific cancer pathways .
  • Antimicrobial Properties : Research published in pharmacological journals has shown promising results for piperidine derivatives against various bacterial strains. The hydroxymethyl group in this compound contributes to its enhanced solubility and bioactivity .
  • CB1 Receptor Antagonism : In studies examining cannabinoid receptor interactions, derivatives related to this compound have been explored for their ability to selectively antagonize CB1 receptors without significant side effects, indicating potential applications in managing metabolic disorders .

Mechanism of Action

The mechanism of action of [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Piperidine derivatives are widely studied for their bioactivity, with substituent variations significantly impacting pharmacological profiles. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Piperidine Derivatives
Compound Name Substituents Key Features Biological Activity Reference
[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol 1-(2-Amino-4-chlorophenyl), 4-methanol Hydroxyl group enhances polarity; amino and chloro groups may aid target binding Not explicitly reported in evidence; inferred potential for CNS or antiparasitic activity
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol 1-(4-Fluorobenzyl), 4-methanol, 4-fluorophenyl Dual fluoro substituents enhance lipophilicity and selectivity Antiplasmodial activity (IC₅₀: 1.03–2.52 µg/mL vs. resistant P. falciparum)
[1-(2-Chloropyrimidin-4-yl)piperidin-2-yl]methanol 1-(2-Chloropyrimidin-4-yl), 2-methanol Pyrimidine ring introduces hydrogen-bonding potential No direct activity data; structural similarity suggests kinase or antiviral applications
[1-(3-Chlorobenzyl)piperidin-4-yl]methanol 1-(3-Chlorobenzyl), 4-methanol Meta-chloro position alters steric effects Safety data available (GHS hazard warnings); activity unspecified
Key Observations:

Substituent Position and Bioactivity: The antiplasmodial activity of fluorinated analogues (e.g., compounds in ) highlights the importance of electron-withdrawing groups (e.g., -F) in enhancing parasite selectivity. The 2-amino-4-chlorophenyl group in the target compound may improve binding to aromatic receptor pockets compared to non-amino-substituted derivatives (e.g., –20).

Hydroxyl Group Contribution :

  • Alcohol analogues, including the target compound, demonstrate enhanced selectivity in antimalarial studies, likely due to hydrogen bonding with biological targets .

Biological Activity

[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and other pharmacological effects. The synthesis, characterization, and structure-activity relationships (SAR) will also be discussed.

Chemical Structure

The compound features a piperidine ring substituted with a 2-amino-4-chlorophenyl group and a hydroxymethyl group. This unique structure contributes to its diverse biological activities.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of compounds similar to this compound. The compound has shown significant activity against various Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Pseudomonas aeruginosaModerate activity
Salmonella TyphiModerate activity

The MIC values indicate that the compound exhibits potent antibacterial activity, particularly against S. aureus and E. coli, suggesting its potential as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various strains.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

These results indicate that the compound may serve as a promising candidate for antifungal therapies .

Enzyme Inhibition

The compound has also been assessed for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease.

EnzymeInhibition Activity
AcetylcholinesteraseModerate inhibition
UreaseSignificant inhibition

These findings suggest that this compound could be explored for therapeutic applications in conditions where these enzymes play a critical role .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the specific substitutions on the piperidine ring and the presence of the hydroxymethyl group. Research indicates that modifications to these groups can significantly alter the compound's potency against various pathogens .

Key Observations:

  • The presence of electron-donating or electron-withdrawing groups on the piperidine ring enhances antibacterial activity.
  • Hydroxy substitutions on the phenyl ring contribute positively to antimicrobial properties.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of piperidine, including this compound, exhibited varying degrees of antimicrobial activity, with some derivatives achieving complete inhibition of bacterial growth within hours .
  • Pharmacological Evaluation : Another research effort evaluated the pharmacological profiles of piperidine derivatives, highlighting their potential in treating infections caused by resistant bacterial strains .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol
Reactant of Route 2
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[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol

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